2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide
Description
2-(2-Acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide is a synthetic small molecule characterized by a bicyclic thiazolo[5,4-c]pyridine core fused with a dihydrothiazole ring. Key structural features include:
- A central thiazolo-pyridine scaffold with acetamide substituents.
- A 3-chloro-4-methylphenyl group attached via an acetamide linkage.
- Potential hydrogen-bonding sites from the amide and thiazole nitrogen atoms.
This compound has been investigated for its pharmacological properties, particularly in targeting kinase enzymes or G-protein-coupled receptors (GPCRs) due to its rigid bicyclic structure and lipophilic aromatic substituents .
Properties
IUPAC Name |
2-(2-acetamido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-10-3-4-12(7-13(10)18)20-16(24)9-22-6-5-14-15(8-22)25-17(21-14)19-11(2)23/h3-4,7H,5-6,8-9H2,1-2H3,(H,20,24)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKIATKOWLIHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide generally involves multi-step organic synthesis. Common synthetic routes include the formation of the thiazolo[5,4-c]pyridine core followed by the introduction of acetamido and 3-chloro-4-methylphenyl groups through nucleophilic substitution and acylation reactions. Key reaction conditions may involve the use of reagents such as acetic anhydride, chloroform, and various catalysts under controlled temperatures and pH levels.
Industrial Production Methods: Industrial-scale production of this compound would likely optimize synthetic routes for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis, batch reactors, and automated systems might be employed to ensure consistency and scalability. Enhanced purification steps, like crystallization and chromatography, would ensure the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide is expected to undergo various chemical reactions including oxidation, reduction, and substitution:
Reduction: Reduction processes might use reagents such as lithium aluminum hydride or hydrogen gas to convert functional groups like nitro or carbonyl groups into amines or alcohols.
Substitution: Nucleophilic substitution reactions could replace the acetamido or chloro groups with other functional groups using reagents like sodium azide or sodium thiolate.
Common Reagents and Conditions Used: Typical reagents include organic solvents (e.g., chloroform, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and various catalysts to facilitate reaction kinetics and selectivity. Conditions like temperature, pH, and reaction time are meticulously controlled to optimize yields and minimize by-products.
Major Products Formed from These Reactions: The products formed depend on the specific reactions undertaken For instance, oxidation reactions might yield hydroxyl or carboxyl derivatives, while reduction processes could generate amine compounds
Scientific Research Applications
Chemistry: In chemistry, 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide can serve as a precursor for synthesizing more complex molecules, acting as a building block in medicinal chemistry and material science.
Biology: The compound's potential bioactivity suggests it could be studied for antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets could provide insights into cellular mechanisms and pathways.
Medicine: In medicinal research, this compound might be investigated for therapeutic applications, possibly as a drug candidate targeting specific diseases. Pharmacokinetic and pharmacodynamic studies could elucidate its efficacy and safety profile.
Industry: Industrial applications might include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique structure could also find uses in developing new materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways Involved: The mechanism of action would depend on its specific biological interactions. Potential targets might include enzymes, receptors, or nucleic acids, with the compound binding or modifying these molecules to exert its effects. Pathways influenced could range from signal transduction to gene expression modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is an analysis based on the compounds listed in Pharmacopeial Forum (2017) and hypothetical analogs:
Structural Comparison
Functional Implications
Bioavailability : The target compound’s smaller molecular weight and bicyclic structure may enhance membrane permeability compared to the bulkier hexan-based compounds in .
Target Selectivity: The 3-chloro-4-methylphenyl group could favor interactions with hydrophobic binding pockets (e.g., in kinases), whereas the 2,6-dimethylphenoxy groups in compounds m, n, o might exhibit distinct steric effects .
Synthetic Complexity : Compounds m, n, o require precise stereochemical control during synthesis due to multiple chiral centers, whereas the target compound’s synthesis focuses on regioselective cyclization of the thiazolo-pyridine core .
Pharmacological Hypotheses
- The thiazolo-pyridine core in the target compound may confer greater metabolic stability compared to the tetrahydropyrimidin-1(2H)-yl moiety in compounds m, n, o, which could be prone to oxidative degradation.
Biological Activity
The compound 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 378.9 g/mol. Its structure includes a thiazole ring fused with a pyridine moiety and functional groups that enhance its biological activity. The presence of nitrogen and sulfur heteroatoms contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.9 g/mol |
| Structure | Chemical Structure |
Biological Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including those from melanoma, leukemia, lung, colon, and breast cancers. The mechanisms underlying its biological activity involve several pathways:
- Apoptosis Induction : The compound has been observed to promote apoptosis in cancer cells, a crucial mechanism for anticancer drugs.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest, preventing cancer cells from proliferating.
Table 2: Anticancer Activity Summary
| Cancer Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Melanoma | A375 | 12 | Apoptosis induction |
| Leukemia | K562 | 15 | Enzyme inhibition |
| Lung Cancer | A549 | 10 | Cell cycle arrest |
| Colon Cancer | HCT116 | 8 | Apoptosis induction |
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various thiazole derivatives, including our compound of interest. The results indicated that it significantly inhibited tumor growth in vitro and in vivo models, demonstrating potential as a lead compound for further development .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to reveal that it activates caspase pathways, leading to programmed cell death .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols and characterization techniques for this compound?
- Synthesis : The compound is typically synthesized via multi-step reactions. A common approach involves coupling intermediates (e.g., chloroacetylated derivatives) with aromatic amines under basic conditions (e.g., K₂CO₃ in DMF). Reaction progress is monitored using TLC, and purification involves precipitation or chromatography .
- Characterization : Techniques include:
- IR spectroscopy for functional group identification (e.g., amide C=O stretch at ~1667 cm⁻¹) .
- NMR spectroscopy (¹H, ¹³C) to confirm substituent connectivity and stereochemistry. For example, aromatic protons (δ 6.9–7.5 ppm) and methylene groups (δ 4.0 ppm) .
- Mass spectrometry (MS) for molecular weight validation (e.g., m/z 430.2 [M+1]) .
- Elemental analysis to verify purity (e.g., C, H, N content within ±0.5% of theoretical values) .
Q. How is the purity and structural integrity of the compound validated during synthesis?
- Chromatographic methods (TLC, HPLC) are used to monitor reaction completion and isolate intermediates .
- Spectroscopic consistency : NMR and IR data are compared to literature benchmarks to rule out by-products .
- Stability testing : Short-term stability under ambient conditions is assessed via repeated spectroscopic analysis over 24–72 hours .
Advanced Research Questions
Q. How can reaction parameters (e.g., solvent, temperature) be systematically optimized to improve yield and reduce by-products?
- Design of Experiments (DOE) : Statistical methods (e.g., factorial designs) minimize trial runs while evaluating variables like solvent polarity (DMF vs. THF), temperature (25°C vs. reflux), and base stoichiometry .
- By-product mitigation : Use of scavengers (e.g., molecular sieves for water-sensitive steps) or gradient recrystallization to remove impurities .
Q. How can computational modeling (e.g., quantum chemistry) predict reactivity and guide synthetic routes?
- Reaction path searching : Quantum chemical calculations (DFT) model transition states to identify low-energy pathways for key steps (e.g., cyclization or amide bond formation) .
- Solvent effects : COSMO-RS simulations predict solvent compatibility and reaction feasibility .
Q. How to design experiments for structure-activity relationship (SAR) studies against biological targets?
- Analog synthesis : Modify substituents (e.g., chloro, methyl, or methoxy groups) and test analogs in bioassays (e.g., enzyme inhibition) .
- Data correlation : Use multivariate analysis to link structural features (e.g., logP, H-bond donors) to activity. Example SAR table:
| Analog Substituent | Bioactivity (IC₅₀, µM) | Key Structural Feature |
|---|---|---|
| 3-Chloro-4-methylphenyl | 12.3 ± 1.2 | Electron-withdrawing Cl |
| 4-Nitrophenyl | 8.7 ± 0.9 | Strong electron deficiency |
| 3-Methoxyphenyl | 25.6 ± 2.1 | H-bond donor capability |
| Data adapted from studies on structurally related acetamides . |
Q. How to resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?
- Standardized assays : Ensure consistent experimental conditions (e.g., cell lines, incubation times) .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent DMSO concentration affecting cell viability) .
Q. What strategies address multi-step synthesis challenges (e.g., low yields in cyclization steps)?
- Intermediate stabilization : Protect reactive groups (e.g., acetylation of amines) during early steps .
- Catalytic optimization : Screen catalysts (e.g., Pd/C for hydrogenation) to enhance efficiency .
Q. How to assess the compound’s stability under varying pH, temperature, and light conditions?
- Forced degradation studies : Expose the compound to extremes (e.g., pH 2–12, 40–60°C, UV light) and monitor decomposition via HPLC .
- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life under standard lab conditions .
Methodological Considerations
- Data reproducibility : Cross-validate results using orthogonal techniques (e.g., LC-MS alongside NMR for purity) .
- Ethical screening : Preclinical toxicity studies in model organisms (e.g., Wistar rats) are recommended before biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
